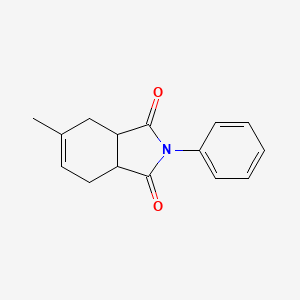
5-methyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione is a compound belonging to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in organic synthesis. The structure of this compound includes a phenyl group, a methyl group, and a tetrahydroisoindole dione core, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione typically involves the Diels-Alder reaction. This reaction is a cycloaddition reaction between a diene and a dienophile. In this case, maleic anhydride and a substituted aniline are used as starting materials. The reaction proceeds through the formation of an intermediate, which is then subjected to further cyclization and oxidation to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of green chemistry principles, such as atom economy and energy efficiency, is also emphasized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of different isoindole derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in tumor cells, disrupt tumor interactions with the cellular microenvironment, and improve autoimmune responses . These effects are mediated through the inhibition of protein phosphatases and other key enzymes involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-Phenylmaleimide: Another isoindole derivative with similar biological activities.
Hexahydro-1H-isoindole-1,3-dione: A compound with a similar core structure but different substituents.
Tetrahydromethylphthalic anhydride: A related compound with different functional groups.
Uniqueness
2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
96599-47-2 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
5-methyl-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO2/c1-10-7-8-12-13(9-10)15(18)16(14(12)17)11-5-3-2-4-6-11/h2-7,12-13H,8-9H2,1H3 |
InChI Key |
ASZMUCNZOBZRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


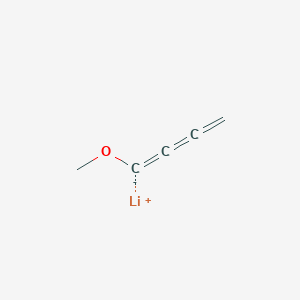

![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
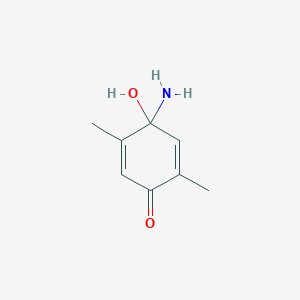
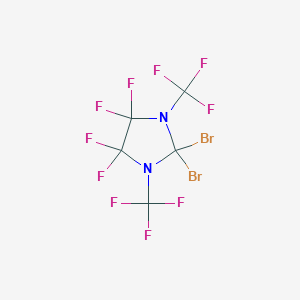

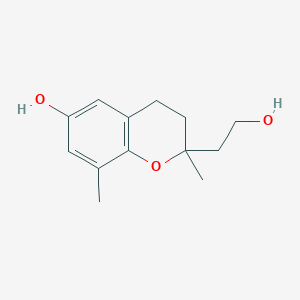
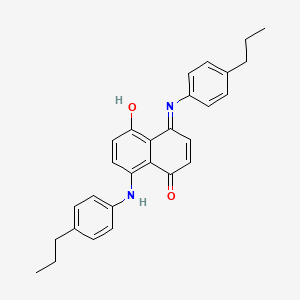
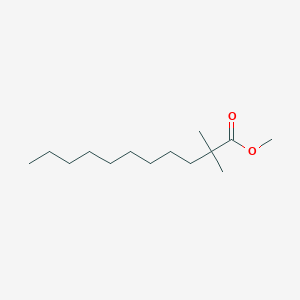
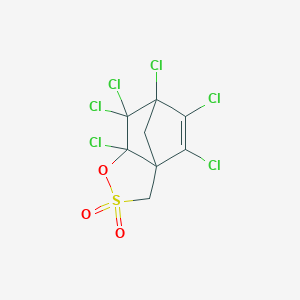
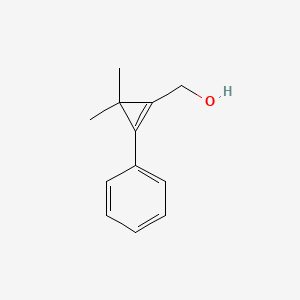
![2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one](/img/structure/B14361172.png)
![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)

